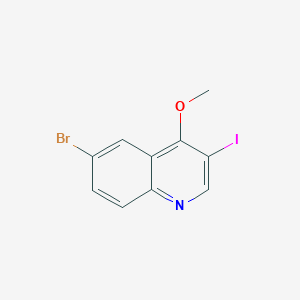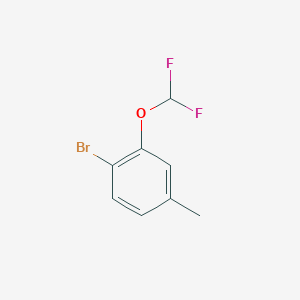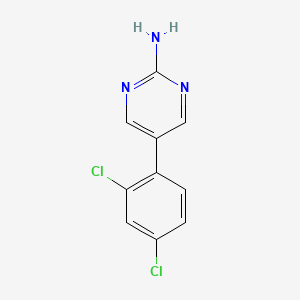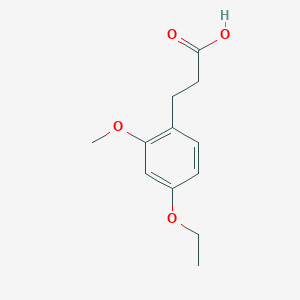
4-Ethoxy-2-methoxyphenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-methoxyphenylpropanoic acid is an organic compound with the molecular formula C₁₂H₁₆O₄ It is a derivative of phenylpropanoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-methoxyphenylpropanoic acid typically involves the alkylation of 2-methoxyphenol with ethyl bromide, followed by a Friedel-Crafts acylation reaction with propanoic acid. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
科学的研究の応用
4-Ethoxy-2-methoxyphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-ethoxy-2-methoxyphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of ethoxy and methoxy groups can influence its binding affinity and activity. The compound may exert its effects through pathways involving modulation of enzyme activity or receptor signaling.
類似化合物との比較
- 4-Methoxy-2-methylphenylpropanoic acid
- 4-Ethoxy-2-hydroxyphenylpropanoic acid
- 4-Methoxy-2-ethoxyphenylpropanoic acid
Comparison: 4-Ethoxy-2-methoxyphenylpropanoic acid is unique due to the specific arrangement of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
3-(4-ethoxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) |
InChIキー |
YCCPKMKVMVUNME-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)CCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




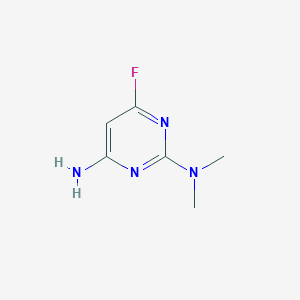


![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
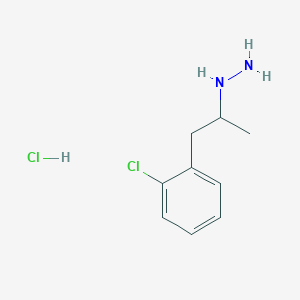
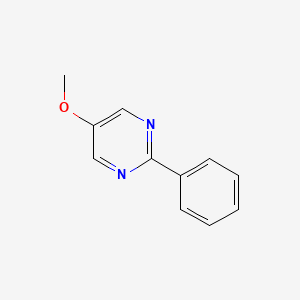

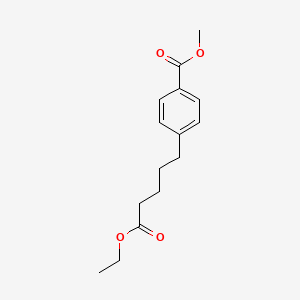
![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
